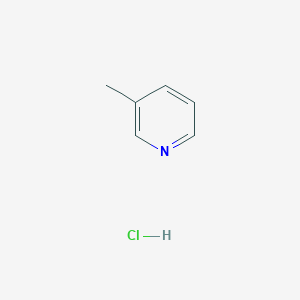

Pyridine, 3-methyl-, hydrochloride

Vue d'ensemble

Description

Pyridine, 3-methyl-, also known as 3-Picoline, is an organic compound with the formula C6H7N . It is one of the three positional isomers of methylpyridine . This colorless liquid is a precursor to pyridine derivatives that have applications in the pharmaceutical and agricultural industries . It is also used as an acidic type demethylating agent and a catalyst in deprotection of aromatic methyl ethers .

Synthesis Analysis

3-Methylpyridine is produced industrially by the reaction of acrolein with ammonia . These ingredients are combined as gases which flow over an oxide-based heterogeneous catalyst . The reaction is multistep, culminating in cyclisation . A route that gives better control of the product starts with acrolein, propionaldehyde, and ammonia . It may also be obtained as a co-product of pyridine synthesis from acetaldehyde, formaldehyde, and ammonia via Chichibabin pyridine synthesis .Molecular Structure Analysis

The molecular structure of Pyridine, 3-methyl-, is available as a 2D Mol file or as a computed 3D SD file . The molecular weight is 93.1265 .Chemical Reactions Analysis

Pyridine, 3-methyl-, is primarily a kappa-opiate receptor agonist and also has local anesthetic effects . It has more affinity for the kappa-receptor than morphine .Physical And Chemical Properties Analysis

Pyridine, 3-methyl-, is a colorless liquid with a strong odor and is classified as a weak base . It has a density of 0.957 g/mL, a melting point of -19 °C, and a boiling point of 144 °C . It is miscible in water .Applications De Recherche Scientifique

Pharmaceutical Applications

Pyridine derivatives, including 3-methylpyridine hydrochloride, are common nitrogen heterocycles in FDA-approved drugs . They are used in the synthesis of many pharmacologically active organic compounds and agrochemicals . These compounds have shown a wide range of excellent biological activities, including IKK-β inhibitors, anti-microbial agents, A2A adenosine receptor antagonists, inhibitors of HIV-1 integrase, anti-tumor, anti-inflammatory, and anti-Parkinsonism .

C–H Functionalization

The C–H functionalization of pyridines is an important area of research. Despite the importance of pyridine, direct and selective functionalization of pyridine remains scarce due to its electron-poor nature and nitrogen coordination power . The focus on sustainable chemistry with minimum waste generation encourages chemists to develop direct C–H functionalization .

Catalysts and Ligands

Pyridine and its derivatives are present in catalysts and ligands for transition metals . They play a crucial role in various chemical reactions, enhancing the efficiency and selectivity of these processes.

Organic Materials

Pyridine derivatives are also found in organic materials with various properties . These materials can be used in a wide range of applications, from electronics to coatings and more.

Anti-Cancer Applications

Derivatives of pyridine have been reported to have anti-cancer properties . They can be used in the development of new drugs and treatments for various types of cancer.

Anti-Hypertensive and Anti-Ulcer Applications

Pyridine derivatives are also known for their antihypertensive and antiulcer properties . They can be used in the treatment of high blood pressure and ulcers, providing potential benefits for patients with these conditions.

Antimicrobial Applications

Pyridine derivatives have shown antimicrobial properties . They can be used in the development of new antimicrobial agents, contributing to the fight against infectious diseases.

Other Therapeutic Applications

In addition to the above, pyridine derivatives have many other therapeutic applications . They are found in many natural products, active pharmaceuticals, and functional materials, making them an important class of azaheterocycles.

Safety and Hazards

Pyridine, 3-methyl-, is considered hazardous by the 2012 OSHA Hazard Communication Standard . It is classified as flammable, and it can cause skin irritation, serious eye irritation, and can be harmful if swallowed, in contact with skin, or if inhaled . Breathing in pyridine may cause irritation of the eyes, nose, and throat . It may also lead to vomiting, headache, and dizziness . Ingestion can cause sickness, abdominal pain, and diarrhea . Skin contact with pyridine can lead to irritation, swelling, and redness which may be triggered by light .

Mécanisme D'action

Target of Action

3-Methylpyridine hydrochloride, also known as 3-picoline, is an organic compound that primarily targets Collagenase 3 and Stromelysin-1 . These enzymes play a crucial role in the breakdown of extracellular matrix in normal physiological processes, such as embryogenesis, reproduction, and tissue remodeling, as well as in disease processes, such as arthritis and metastasis .

Mode of Action

It is known to interact with its targets, potentially influencing their activity

Biochemical Pathways

It is known that this compound is a precursor to pyridine derivatives that have applications in the pharmaceutical and agricultural industries . For instance, it is used in the synthesis of chlorpyrifos, an insecticide, via a process that involves the ammoxidation of 3-methylpyridine .

Pharmacokinetics

It is known that the compound is a small molecule, which typically allows for good absorption and distribution within the body

Result of Action

As a precursor to various pyridine derivatives, its primary role may be in facilitating the synthesis of these compounds, which can have various effects depending on their specific structures and targets .

Action Environment

The action, efficacy, and stability of 3-methylpyridine hydrochloride can be influenced by various environmental factors. For instance, the compound is a colorless liquid with a strong odor and is classified as a weak base . It is miscible in water, which can influence its distribution and action in aqueous environments . Additionally, safety data suggests that it should be handled with care to avoid ingestion, inhalation, and contact with skin or eyes .

Propriétés

IUPAC Name |

3-methylpyridine;hydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H7N.ClH/c1-6-3-2-4-7-5-6;/h2-5H,1H3;1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PFUKZFFEUQXNRF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CN=CC=C1.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H8ClN | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20480082 | |

| Record name | Pyridine, 3-methyl-, hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20480082 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

129.59 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Pyridine, 3-methyl-, hydrochloride | |

CAS RN |

14401-92-4 | |

| Record name | Pyridine, 3-methyl-, hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20480082 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3,5-Dimethyl-1-[1-(6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepin-3-yl)ethyl]-1h-pyrazol-4-amine hydrochloride](/img/structure/B3047672.png)

![[5-Chloro-2-(4-methyl-1H-pyrazol-1-yl)phenyl]amine hydrochloride](/img/structure/B3047675.png)

![Methyl 4-[(4-amino-2-chlorophenoxy)methyl]-5-methylisoxazole-3-carboxylate hydrochloride](/img/structure/B3047688.png)

![1-{4-Methyl-2-[(tetrahydrofuran-2-ylmethyl)amino]-1,3-thiazol-5-yl}ethanone hydrochloride](/img/structure/B3047692.png)

![N-[(1,5-Dimethyl-1H-pyrazol-4-yl)methyl]-2,2-difluoroethanamine hydrochloride](/img/structure/B3047694.png)

![1-[(1-Methyl-1H-pyrazol-4-yl)methyl]piperidine-4-carboxylic acid hydrochloride](/img/structure/B3047695.png)